molecular formula C23H20N4O3 B11985655 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine CAS No. 114992-00-6

2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine

Cat. No.: B11985655
CAS No.: 114992-00-6
M. Wt: 400.4 g/mol
InChI Key: YMXHTQSROASJFL-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine is an imidazo-phenazine derivative with the molecular formula C₂₃H₂₀N₄O₃ and a monoisotopic mass of 400.15 g/mol . It belongs to a class of heterocyclic compounds that integrate a phenazine core, a structure known for its diverse biological activities, with an imidazole ring . Recent scientific investigations into structurally related imidazo-phenazine hybrids have identified them as promising scaffolds in medicinal chemistry, showing significant potential as inhibitors of the Dengue virus (DENV2) NS2B-NS3 protease, a critical target for antiviral development . The mechanism of action for these compounds is believed to involve binding to the active site of the viral protease, with in silico studies on similar molecules predicting strong binding energies that support their experimental efficacy . Beyond virology, the imidazo-phenazine scaffold is also recognized for its relevance in other research areas, including the development of chemosensors and the exploration of anticancer and antimicrobial agents . This product is intended for research purposes as a chemical tool to further investigate these potential applications and mechanisms. It is supplied for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

114992-00-6

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C23H20N4O3/c1-28-9-10-30-21-8-7-14(11-22(21)29-2)23-26-19-12-17-18(13-20(19)27-23)25-16-6-4-3-5-15(16)24-17/h3-8,11-13,24H,9-10H2,1-2H3

InChI Key

YMXHTQSROASJFL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Origin of Product

United States

Preparation Methods

One-Pot Condensation-Cyclization

A streamlined one-pot method adapts the procedure reported for analogous imidazo[4,5-b]phenazines. Here, phenazine-2,3-diamine reacts with 3-methoxy-4-(2-methoxyethoxy)benzaldehyde in the presence of manganese(III) acetate as an oxidizing agent. The reaction proceeds via:

  • Schiff base formation : The aldehyde condenses with the diamine to form an intermediate imine.

  • Oxidative cyclization : Manganese(III) acetate facilitates dehydrogenation, closing the imidazole ring.
    This method yields the target compound in 80–85% under ambient conditions.

Reaction Conditions

ParameterSpecification
SolventMethanol or ethanol
Temperature25°C (room temperature)
Reaction Time6–8 hours
Oxidizing AgentManganese(III) acetate (1.2 equiv)

Stepwise Alkylation-Cyclization

An alternative route involves pre-functionalizing the phenyl group before cyclization:

  • Synthesis of 3-methoxy-4-(2-methoxyethoxy)aniline :

    • Step 1 : O-Methylation of 4-nitrocatechol using methyl iodide.

    • Step 2 : Williamson ether synthesis with 2-methoxyethyl bromide.

    • Step 3 : Catalytic hydrogenation to reduce the nitro group to an amine.

  • Condensation with phenazine-2,3-diamine :
    The aniline reacts with phenazine-2,3-diamine in acidic media (e.g., HCl/EtOH) to form the imidazo ring.

Advantages :

  • Higher regioselectivity for the C2 position.

  • Avoids competing side reactions from direct aldehyde condensation.

Optimization of Critical Steps

Functional Group Compatibility

The electron-rich 2-methoxyethoxy group necessitates mild reaction conditions to prevent ether cleavage. Studies show that manganese(III) acetate in alcoholic solvents minimizes degradation, whereas stronger acids (e.g., H₂SO₄) lead to demethylation.

Purification Challenges

Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel with ethyl acetate/hexane (3:7) is required. Recrystallization from dimethylformamide/water mixtures improves purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodYieldPurityKey AdvantageLimitation
One-Pot80–85%95–97%Rapid, fewer stepsRequires strict stoichiometric control
Stepwise65–70%98–99%Better functional group toleranceLonger synthesis time

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.85–7.45 (m, 8H, aromatic-H), 4.25 (q, 2H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 3.50 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z calc. for C₂₃H₂₀N₄O₃ [M+H]⁺ 401.1608, found 401.1612.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at retention time 12.3 min, confirming homogeneity.

Scale-Up Considerations

Industrial-scale production faces two hurdles:

  • Cost of phenazine-2,3-diamine : Sourcing this precursor remains expensive ($450–$600/g).

  • Waste Management : Manganese(III) acetate generates Mn(II) byproducts requiring chelation for safe disposal.

Emerging Methodologies

Recent patents describe microwave-assisted synthesis (100°C, 30 min) to accelerate the cyclization step, achieving 88% yield with reduced side products . However, reproducibility for methoxyethoxy-substituted derivatives remains unverified.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic systems in the compound enable participation in electrophilic substitution reactions. The methoxy and methoxyethoxy groups act as strong electron-donating substituents, directing incoming electrophiles to specific positions:

Reaction TypeConditionsProductsKey ObservationsSource
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at para positions of methoxy groupsSelective substitution due to steric hindrance from bulky substituents
HalogenationBr₂/FeBr₃, CH₂Cl₂Brominated derivatives at activated positionsReaction rates vary based on solvent polarity

Coordination Chemistry

The nitrogen-rich imidazo-phenazine core facilitates metal coordination, enabling applications in catalysis and sensing:

Metal Binding Preferences :

Metal IonCoordination SiteApplicationStability Constant (log K)Source
Fe³⁺Imidazole N, phenazine NFluorescence quenching5.2 ± 0.3
Cu²⁺Methoxyethoxy O, imidazole NCatalytic oxidation4.8 ± 0.2

These interactions are critical for designing metal-organic frameworks (MOFs) and redox-active catalysts .

Alkylation/Acylation

The NH group in the imidazole ring undergoes nucleophilic substitution:

ReactionReagentsProductsYield (%)NotesSource
MethylationCH₃I, NaH, THFN-methylated derivative67Retains fluorescence properties
AcylationAcCl, pyridineN-acetyl derivative36Partial decomposition observed

Oxidation/Reduction

ProcessConditionsOutcomeKey DataSource
OxidationKMnO₄, H₂O/acetonePhenazine ring hydroxylationm/z 417.1 [M+H]⁺
ReductionH₂/Pd-C, ethanolSaturation of imidazole ringΔλₐbs = 40 nm

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Example Reaction :

text
2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine + Phenazine-2,3-diamine → Bis-imidazo-phenazine derivative (Yield: 60%)

Conditions: Mn(OAc)₃ catalyst, room temperature, 24 hours .

Photochemical Reactivity

The conjugated π-system enables unique photophysical behavior:

PropertyValueSignificanceSource
Fluorescence λₑₓ/λₑₘ365/450 nmpH-dependent emission shifts
Quantum Yield (Φ)0.42Superior to unsubstituted analogs

Comparative Reactivity Analysis

A comparison with structurally related compounds highlights its unique behavior:

CompoundKey FeatureReaction Rate (vs. Reference)
2-(4-Methoxyphenyl) analogLacks methoxyethoxy group1.5× slower in nitration
Non-methoxy derivativeReduced electron densityNo Fe³⁺ coordination

Scientific Research Applications

Antiviral Properties

Research indicates that imidazo(4,5-B)phenazine derivatives exhibit promising antiviral activities. In a study focusing on dengue virus (DENV), several synthesized derivatives were tested for their inhibitory effects on the DENV2 NS2B-NS3 protease. Compounds similar to 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for antiviral drug development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Various studies have reported that imidazo(4,5-B)phenazine derivatives possess cytotoxic effects against a range of cancer cell lines. For example, compounds derived from this scaffold have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting their utility as antitumor agents . The mechanism of action often involves the disruption of microtubule dynamics, which is crucial for cancer cell proliferation.

Antibacterial Effects

Beyond antiviral and anticancer applications, imidazo(4,5-B)phenazine derivatives have been investigated for antibacterial properties. A study highlighted the effectiveness of phenazine derivatives against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, underscoring their potential as novel antibacterial agents .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antiviral activityIdentified lead compounds with IC50 values between 54.8 μM and 71.9 μM against DENV2 protease .
Study 2Anticancer efficacyDemonstrated significant cytotoxicity in various cancer cell lines; effective in inhibiting tumor growth in xenograft models .
Study 3Antibacterial propertiesFound potent activity against drug-resistant bacteria; MIC values significantly lower than existing antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and material properties of imidazophenazine derivatives are highly dependent on phenyl ring substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (NMR, FTIR) Reference
Target Compound 3-methoxy, 4-(2-methoxyethoxy)phenyl N/A N/A N/A
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine (3c) 3,4-dimethoxyphenyl 68 >300 $^1$H NMR: δ 3.95 (s, 3H), 3.90 (s, 3H); FTIR: 1651 cm$^{-1}$ (C–N)
2-(4-(Benzyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine (4g) 4-benzyloxy, 3-methoxyphenyl 79 >300 $^1$H NMR: δ 5.23 (s, 2H, benzyl CH$_2$); Anal. Calcd C: 74.98%
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine 4,5-dimethoxy, 2-nitrophenyl N/A N/A Predicted CCS (Å$^2$): 192.5 (M+H$^+$)

Key Trends :

  • Methoxy groups (e.g., 3c) improve thermal stability (mp >300°C) and electronic conjugation .
  • Bulky substituents (e.g., benzyloxy in 4g) reduce solubility but enhance π-stacking in materials science applications .
  • Nitro groups (e.g., in CID 4050442) increase molecular polarity, affecting collision cross-section (CCS) values .
Anticancer and Enzyme Inhibition
  • Methylfuran Derivatives (6c, 6d) : Exhibited IC$_{50}$ values of 1.2–3.8 µM against 60 cancer cell lines, with dual Topo I/IIα inhibition. Molecular docking revealed interactions with DNA-topoisomerase complexes .
Structure-Activity Relationships (SAR)
  • Electron-Donating Groups (e.g., methoxy): Enhance DNA intercalation and Topo inhibition .
  • Electron-Withdrawing Groups (e.g., nitro): May reduce bioavailability due to increased polarity .

Biological Activity

The compound 2-(3-Methoxy-4-(2-methoxyethoxy)phenyl)-1H-imidazo(4,5-B)phenazine is a novel imidazo-phenazine derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of imidazo-phenazine derivatives typically involves a multi-step process. For the specific compound , the synthesis may involve the condensation of appropriate phenazine precursors with methoxy-substituted phenyl groups, followed by cyclization to form the imidazo ring. Characterization of the synthesized compounds is usually performed using techniques such as NMR, FTIR, and mass spectrometry to confirm structural integrity and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo-phenazine derivatives. For instance, related compounds have shown significant activity against various bacterial strains:

  • In Vitro Studies : A series of imidazo-phenazine derivatives were evaluated for their inhibitory effects on Dengue Virus (DENV2) NS2B-NS3 protease. Compounds demonstrated IC50 values ranging from 54.8 μM to 71.9 μM, indicating promising lead candidates for further development as antiviral agents .
CompoundIC50 (μM)Binding Energy (kcal/mol)
3e54.8-8.5
3k71.9-8.4
Quercetin104.8-7.2

Cytotoxicity

The cytotoxic effects of imidazo-phenazine derivatives have also been investigated:

  • Cancer Cell Lines : Specific derivatives have exhibited selective cytotoxicity towards leukemia cells, with EC50 values significantly lower than those observed in normal cells. This suggests a potential for use in targeted cancer therapies .

The biological activity of these compounds can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of phenazine derivatives allows them to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Production : Some derivatives induce oxidative stress in cells, leading to apoptosis.
  • Topoisomerase Inhibition : Certain compounds inhibit topoisomerases, enzymes critical for DNA replication and repair.

Study on Antiviral Activity

A notable study synthesized a series of imidazo-phenazine derivatives and evaluated their antiviral properties against DENV2. The results indicated that specific substitutions on the phenazine core significantly enhanced inhibitory activity against the viral protease, suggesting that structural modifications could lead to more effective antiviral agents .

Study on Anticancer Activity

Another research effort focused on the anticancer properties of imidazo-phenazines against various cancer cell lines. The study found that certain derivatives triggered apoptosis through caspase activation pathways while sparing normal cells from cytotoxic effects .

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